molecular formula C17H20N2O5 B2613304 methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate CAS No. 1418114-05-2

methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B2613304
CAS No.: 1418114-05-2
M. Wt: 332.356
InChI Key: SNHAABRCDUVHSH-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate is a complex organic compound characterized by its intricate structure, comprising an oxazole ring substituted with various functional groups. This compound finds its relevance across multiple domains, particularly in the fields of medicinal chemistry and pharmaceutical development due to its potential bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate typically involves a multi-step process. Starting with the preparation of the oxazole ring, this route often requires:

  • Formation of the oxazole ring: Usually achieved through a cyclization reaction involving a precursor like an α-amino ketone and an acid chloride.

  • Introduction of the benzyloxycarbonyl group: This protecting group is commonly added using benzyl chloroformate in the presence of a base such as triethylamine.

  • Alkylation and methylation steps: To introduce the propyl and methyl groups, the synthesized intermediate may undergo alkylation using appropriate alkyl halides and subsequent methylation via a methylating agent like iodomethane.

Industrial Production Methods

Industrial-scale production might follow a similar synthetic route but is optimized for yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial-scale reactors ensure efficient production. The purity and safety of the product are maintained through rigorous quality control processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, transforming the benzyl group into a carboxylic acid.

  • Reduction: Reduction reactions can target the oxazole ring or other electrophilic sites on the molecule.

  • Substitution: Nucleophilic substitution can occur at various positions, especially where halogens or other leaving groups might be introduced.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions but typically involve transformations that modify the functional groups while preserving the core oxazole structure.

Scientific Research Applications

Methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate has diverse applications:

  • Chemistry: Used as an intermediate in organic synthesis for the development of new chemical entities.

  • Biology: Studied for its interactions with various biological pathways, possibly acting as a molecular probe.

  • Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, or anticancer activities.

  • Industry: Utilized in the design and manufacture of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to interact with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, or nucleic acids that play a critical role in biological processes.

  • Pathways Involved: Binding to active sites, inhibition of enzyme activity, or modulation of receptor responses. The benzyloxycarbonyl group can act as a prodrug moiety, which upon hydrolysis releases the active agent.

Comparison with Similar Compounds

When compared to similar compounds, methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate exhibits unique features due to its structural complexity:

  • Unique Structural Features: The presence of both benzyloxycarbonyl and oxazole moieties in a single molecule.

  • Similar Compounds: Other oxazole derivatives, benzyloxycarbonyl-containing compounds, and amino acid derivatives. While these compounds share some functional groups, the specific combination found in this compound makes it particularly interesting for scientific exploration.

There you have it: a comprehensive dive into this fascinating compound!

Properties

IUPAC Name

methyl 5-methyl-2-[(1S)-1-(phenylmethoxycarbonylamino)propyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-4-13(15-19-14(11(2)24-15)16(20)22-3)18-17(21)23-10-12-8-6-5-7-9-12/h5-9,13H,4,10H2,1-3H3,(H,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHAABRCDUVHSH-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=C(O1)C)C(=O)OC)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=NC(=C(O1)C)C(=O)OC)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.